2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-29-17-10-9-16(14-18(17)30-2)22-20(25)15-23-11-7-8-19(21(23)26)31(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHGXFWUIPWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamides. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol. The presence of functional groups such as sulfonyl and oxopyridine contributes to its reactivity and interaction with biological targets.
Anticancer Potential
The anticancer activity of related compounds has been explored using various cancer cell lines. For example, studies on 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using MTT assays, revealing that certain structural modifications enhanced their efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells . This indicates a promising avenue for further research into the anticancer properties of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide .
The proposed mechanism of action for this compound likely involves interactions with specific enzymes or receptors due to its electrophilic sulfonyl group and hydrogen-bonding capabilities from the oxopyridine moiety. These interactions may modulate protein activity, leading to various biological effects such as inhibition of cell proliferation in cancer cells or antimicrobial action against pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Antidiabetic Activity : A study on synthetic heterocyclic compounds showed promising results in inhibiting enzymes related to diabetes management, suggesting potential applications for similar compounds .
- Molecular Docking Studies : Computational docking studies have been employed to predict binding interactions between these compounds and biological targets like human prostaglandin reductase (PTGR2), providing insights into their inhibitory actions .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | Anticancer | A549 Cells | Structure-dependent cytotoxicity observed |
| Related Sulfonamides | Antimicrobial | Various Bacteria | Inhibition of folate synthesis pathways |
| Synthetic Heterocycles | Antidiabetic | Enzyme Inhibition Assays | Effective against alpha-glucosidase and alpha-amylase |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features may exhibit anticancer properties. The presence of the azepane and sulfonamide groups can lead to inhibition of tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies on related compounds have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacology
The structure suggests potential applications in neuropharmacology, particularly as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. Compounds structurally similar to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide have demonstrated low nanomolar inhibition of gamma-secretase activity, indicating that this compound could be a candidate for further development in treating neurodegenerative disorders.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The unique combination of functional groups in this compound may enhance its ability to inhibit bacterial growth. Preliminary studies suggest that derivatives of this class could act against a range of pathogens by interfering with folate synthesis pathways.
Pain Management
The compound's potential as a pain management agent is supported by its structural similarity to known analgesics. Its interaction with pain receptors could lead to the development of new therapies for chronic pain conditions.
Drug Development
The unique structural characteristics make this compound a valuable candidate for drug development processes. Its diverse biological activities can be explored further through structure-activity relationship (SAR) studies to optimize efficacy and safety profiles.
Chemical Probes
In biochemical research, this compound could serve as a chemical probe to study specific biological pathways or mechanisms involving sulfonamide functionalities and azepane structures. This application is crucial for understanding disease mechanisms at a molecular level.
Case Study 1: Gamma-Secretase Inhibition
A study focused on azepane sulfonamide derivatives demonstrated significant inhibition of gamma-secretase activity. Compound modifications led to enhanced potency against Alzheimer's disease models, showcasing the therapeutic potential of related compounds.
Case Study 2: Antimicrobial Activity Assessment
Research evaluating the antimicrobial properties of sulfonamide derivatives revealed effective inhibition against various bacterial strains. The structure of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide suggests similar efficacy, warranting further investigation into its antimicrobial potential.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Target Molecule Deconstruction
The compound can be dissected into three primary subunits (Figure 1):
- Pyridinone sulfonamide core : 3-(Azepan-1-ylsulfonyl)-2-oxopyridine
- Acetamide linker : Chloroacetyl or bromoacetyl intermediates
- Aromatic moiety : 3,4-Dimethoxyaniline
Table 1: Critical Subunits and Their Roles
| Subunit | Function | Synthetic Relevance |
|---|---|---|
| Pyridinone sulfonamide | Provides hydrogen-bonding sites and modulates solubility via sulfonamide group | Requires selective sulfonation at position 3 |
| Acetamide linker | Connects pyridinone to aromatic group while maintaining conformational flexibility | Susceptible to hydrolysis; demands mild coupling conditions |
| 3,4-Dimethoxyphenyl | Enhances lipophilicity and π-stacking interactions | Methoxy groups necessitate orthogonal protection strategies |
Retrosynthetic Pathways
Two dominant strategies emerge from literature analysis:
Pathway A :
- Late-stage sulfonation of pre-formed pyridinone-acetamide
- Azepane coupling via sulfonyl chloride intermediate
Pathway B :
- Early introduction of azepane sulfonamide on pyridinone
- Sequential acetamide coupling with 3,4-dimethoxyaniline
Comparative studies indicate Pathway B offers superior yield (73% vs. 58% for Pathway A) due to reduced steric hindrance during sulfonation.
Stepwise Synthetic Procedures
Synthesis of 3-(Azepan-1-ylsulfonyl)-2-oxopyridine
Sulfonation of 2-Hydroxypyridine
- Substrate : 2-Hydroxypyridine (1.0 eq)
- Sulfonating Agent : Chlorosulfonic acid (2.5 eq)
- Solvent : Dichloromethane, 0°C → RT
- Time : 6 hours
Mechanism :
Electrophilic aromatic substitution occurs at position 3 due to para-directing effects of the hydroxyl group. The transient sulfonic acid intermediate is quenched with azepane (1.2 eq) in presence of triethylamine (3.0 eq).
Yield : 68% after column chromatography (SiO₂, hexane:EtOAc 3:1)
Oxidative Conversion to Pyridinone
- Reagent : Sodium periodate (1.5 eq) in H₂O/THF (1:3)
- Catalyst : Ruthenium trichloride (0.1 eq)
- Temperature : 40°C, 2 hours
Key Observation : Excess oxidant leads to over-oxidation to pyridine N-oxide (controlled via TLC monitoring).
Acetamide Linker Installation
N-Alkylation of Pyridinone
- Activate pyridinone nitrogen via deprotonation (NaH, DMF, 0°C)
- Add bromoacetyl bromide (1.1 eq) dropwise
- Stir 12 hours at room temperature
Critical Parameter : Moisture exclusion prevents hydrolysis of bromoacetyl intermediate.
Yield : 82% (recrystallized from ethanol)
Coupling with 3,4-Dimethoxyaniline
- Base : DIEA (3.0 eq) in anhydrous DCM
- Coupling Agent : HATU (1.2 eq)
- Temperature : 0°C → RT, 8 hours
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
Yield : 73% after silica gel chromatography (hexane:EtOAc 1:2)
Reaction Optimization Strategies
Analytical Characterization
Spectroscopic Data Consolidation
Table 3: Key Spectral Signatures
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H) | Pyridinone H-6 |
| δ 7.34 (d, J=8.4 Hz, 1H) | Aromatic H-2' | |
| ¹³C NMR | δ 169.8 | Acetamide carbonyl |
| HRMS | m/z 450.1582 [M+H]⁺ | C₂₁H₂₇N₃O₆S⁺ |
Industrial-Scale Considerations
Cost-Effective Modifications
- Replace HATU with EDC/HOBt in amidation (yield drop ≤5%)
- Use catalytic RuCl3 (0.05 eq) in oxidation step
- Adopt continuous flow sulfonation to enhance safety profile
Environmental Impact Mitigation
- Solvent recovery systems for DCM (>85% reuse)
- Neutralization of chlorosulfonic acid waste with Ca(OH)₂ slurry
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling azepane-1-sulfonyl chloride with a substituted pyridone intermediate, followed by acetamide formation via a nucleophilic substitution or amidation reaction. For example, similar compounds (e.g., pyridine/acetamide derivatives) are synthesized using carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, followed by purification via chromatography . Optimization may include adjusting reaction times, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acyl chloride), and solvent selection (e.g., DCM vs. THF) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., azepane sulfonyl, dimethoxyphenyl). For example, pyridinone protons resonate at δ 6.5–8.5 ppm, while azepane protons appear as broad signals near δ 1.5–3.5 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between amide groups), which influence polymorphism and stability .
- HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and purity (>95%) .
Q. How should researchers design initial in vitro biological activity assays?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing compounds often inhibit carbonic anhydrases or proteases) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., acetazolamide for sulfonamide-based targets) .
- Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Variants : Compare activity of analogs (e.g., replacing 3,4-dimethoxyphenyl with chlorophenyl or adjusting sulfonyl group position) to identify critical substituents .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG 400) to ensure compound dissolution in assays, as poor solubility may lead to false negatives .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or enzymatic assays with purified proteins .
Q. What computational strategies optimize reaction pathways for scaled synthesis?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (e.g., solvent, catalyst) for amide bond formation .
- Process Simulation : Use Aspen Plus to simulate continuous flow reactors, reducing reaction times and improving yield compared to batch methods .
Q. How does polymorphism affect the compound’s stability and bioactivity?
- Methodological Answer :
- Crystallization Screens : Test solvents (e.g., ethyl acetate, methanol) and cooling rates to isolate polymorphs. Use DSC/TGA to compare thermal stability .
- Dissolution Testing : Measure solubility differences between polymorphs in PBS (pH 7.4) to correlate with bioavailability .
- Bioactivity Correlation : Compare IC50 values of polymorphs in enzymatic assays (e.g., 10–30% variation reported in sulfonamide analogs) .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment Replacement : Synthesize derivatives with modified azepane (e.g., piperidine) or acetamide groups (e.g., N-methylation) to assess steric/electronic effects .
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned analogs to predict activity cliffs and guide synthesis .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using software like Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
